molecular formula C18H32O2S B1231579 Triprene CAS No. 40596-80-3

Triprene

Cat. No.: B1231579
CAS No.: 40596-80-3
M. Wt: 312.5 g/mol
InChI Key: YGBMMMOLNODPBP-GWGZPXPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triprene (CAS RN 40596-80-3) is a synthetic insect growth regulator (IGR) that functions as a juvenile hormone (JH) mimic . Its primary research application is in entomology, where it is used to study the hormonal control of insect development, reproduction, and metamorphosis . By disrupting the normal endocrine balance in insects, this compound causes aberrant development, such as incomplete pupation, prevents the emergence of viable adults, and can lead to sterility, making it a valuable compound for investigating non-neurotoxic pest control strategies . Historically, this compound was introduced under the trademark "Altorick" and was evaluated for the control of a variety of pests, including soft scale insects, aphids, lacewings (Chrysoperla carnea), cotton leafworm (Spodoptera littoralis), and pink bollworm (Pectinophora gossypiella), with key applications in cotton crops . The commercial form was specified as the (2E,4E) isomer, and the compound exhibits both geometric and optical isomerism . According to available data, this compound is characterized by its selectivity and low mammalian toxicity, with an acute oral LD50 in mammals of > 10,000 mg/kg, classifying it as a low-hazard substance in this regard . It is described as nontoxic, non-carcinogenic, not a human endocrine disruptor, and non-neurotoxic to mammals, though it may present moderate toxicity to fish . It is important to note that this compound is not currently approved under EC Regulation 1107/2009 . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40596-80-3

Molecular Formula

C18H32O2S

Molecular Weight

312.5 g/mol

IUPAC Name

S-ethyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienethioate

InChI

InChI=1S/C18H32O2S/c1-7-21-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)20-6/h8,11,14-15H,7,9-10,12-13H2,1-6H3/b11-8+,16-14+

InChI Key

YGBMMMOLNODPBP-GWGZPXPZSA-N

SMILES

CCSC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC

Isomeric SMILES

CCSC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC

Canonical SMILES

CCSC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC

Other CAS No.

42583-44-8
40596-80-3

Synonyms

ZR 0619
ZR 0619, ((E,E)-(+-))-isomer
ZR 0619, (E,E)-isomer
ZR-0619

Origin of Product

United States

Biological Mechanisms of Triprene Action in Insects

Endocrine System Modulation and Juvenile Hormone Mimicry

Insect development is tightly regulated by a complex interplay of hormones, notably juvenile hormone (JH) and ecdysone (B1671078). fao.orgscispace.comwsu.edu JH, secreted by the corpora allata, maintains the insect in its immature, larval or nymphal state. fao.orgscispace.com A decline in JH levels at specific developmental stages is essential for the transition to the pupal and subsequently the adult stage. fao.orgscispace.comwsu.edu Triprene, possessing a structure similar to natural juvenile hormones, binds to JH receptors within the insect, effectively mimicking the presence of high JH levels. vulcanchem.com This sustained "juvenile" signal disrupts the normal hormonal cues that trigger metamorphosis, leading to aberrant development. fao.orgscispace.com The compound's interference with normal endocrine function is a hallmark of its biological activity. vulcanchem.com

Disruption of Insect Metamorphosis and Development

The persistent juvenile hormone activity induced by this compound during critical developmental windows, particularly the final larval or nymphal instar and the pupa, profoundly disrupts the process of metamorphosis. fao.organnualreviews.org This interference manifests in various morphogenetic abnormalities and failures in developmental transitions. wikipedia.organnualreviews.org

Exposure to this compound during the sensitive period of the last larval instar can force the insect to undergo an additional larval molt, resulting in the formation of supernumerary larvae. scispace.comannualreviews.orgagronomyjournals.com This occurs because the artificial high JH signal prevents the genetic reprogramming necessary for pupal or adult development. fao.organnualreviews.org Furthermore, this compound can lead to the formation of intermediate forms that display a mosaic of larval and pupal characteristics. fao.orgscispace.comannualreviews.orgthephilippineentomologist.org These larval-pupal intermediates are typically non-viable and unable to complete their development into functional adults. annualreviews.orgthephilippineentomologist.org

Morphogenetic AbnormalityDescriptionDevelopmental Stage AffectedOutcome
Supernumerary LarvaeMolting into an extra larval instar instead of pupating/molting to adult.Last Larval InstarDevelopmental arrest, often mortality.
Larval-Pupal IntermediatesExhibition of mixed larval and pupal characteristics.Last Larval Instar/PupaNon-viable, failure to complete development.

The presence of this compound interferes with the normal processes of pupation and the subsequent emergence of the adult insect (eclosion). fao.org When insects are exposed to this compound later in the last larval instar, it can cause abnormal pupation. scispace.com The hormonal imbalance prevents the proper breakdown of larval tissues and the development of adult structures from imaginal discs during the pupal stage. fao.org This can result in deformed pupae or individuals trapped within the pupal cuticle, unable to eclose successfully. agronomyjournals.com Even if adult emergence occurs, the resulting adults may exhibit physical deformities such as crumpled wings or malformed genitalia, impacting their ability to survive and reproduce. scispace.comannualreviews.orgagronomyjournals.com

Cellular and Molecular Responses in Target Insects to this compound Exposure

The biological effects of this compound at the organismal level are a result of its interactions at the cellular and molecular scales. As a juvenile hormone mimic, this compound is understood to bind to intracellular juvenile hormone receptors. vulcanchem.com This binding event triggers a cascade of molecular events that ultimately alter gene expression patterns critical for regulating molting, development, and metamorphosis. fao.orgscispace.com The disruption of the precise temporal and spatial expression of genes controlled by the JH signaling pathway leads to the observed developmental defects. While detailed molecular studies specifically on this compound were not extensively found in the provided information, the general mechanisms of JH action involve regulating the synthesis of cuticular proteins and other factors necessary for each developmental stage. fao.orgscispace.com The inability of the insect to properly synthesize and deposit new cuticle during molting, or the incorrect programming of epidermal cells, are cellular consequences of this compound's molecular action, leading to ecdysial failure and the formation of abnormal cuticles seen in affected insects. fao.orgscispace.comannualreviews.orgagronomyjournals.com

Research on Triprene Efficacy in Entomological Systems

Evaluation Against Agricultural and Stored Product Insect Pests

Scientific literature lacks specific studies detailing the efficacy of Triprene against a broad range of agricultural and stored product pests. General information on the target pests is available, but direct evaluation of this compound's impact is not documented in the available search results.

Efficacy Studies on Soft Scale Insects and Mealybugs

No specific research data detailing the efficacy of this compound on soft scale insects or mealybugs was identified. These pests are significant challenges in horticulture due to their protective waxy coverings and complex life cycles. researchgate.netumn.edu Management often relies on insecticides that can bypass these defenses, such as systemic products or agents like insect growth regulators (IGRs) that are most effective against the immature "crawler" stage. researchgate.netumn.edu While other JHAs have been investigated, specific bioassay results for this compound against these pests are absent from the reviewed literature.

Investigations on Lepidopteran Pest Species (e.g., Cotton Leafworm, Spruce Budworm)

There is no specific information available on the efficacy of this compound against key Lepidopteran pests such as the Cotton Leafworm (Spodoptera littoralis) or the Spruce Budworm (Choristoneura fumiferana).

The Cotton Leafworm is a significant polyphagous pest, and various control strategies, including other IGRs like lufenuron, have been evaluated against it. nih.govekb.egresearchgate.net Similarly, the Spruce Budworm is a major defoliator in North American coniferous forests, with management research focusing on pheromones, biopesticides, and natural enemies. nih.govcabidigitallibrary.orgumass.edu However, studies specifically testing the efficacy of this compound on either of these species are not present in the available literature. Research on other JHAs in Lepidoptera has shown that they can prolong larval stages, which can be a drawback as it may result in additional crop damage. nih.govnih.gov

Research on Dipteran Pest Species (e.g., Mosquitoes, Houseflies)

Specific data on the effectiveness of this compound against Dipteran pests like mosquitoes and houseflies is not available in the researched literature. Mosquitoes and houseflies are major public health pests, and IGRs are a key component of integrated management strategies, particularly for controlling mosquito larvae in aquatic breeding sites. nih.govnih.govcdc.gov JHAs like methoprene (B1676399) are widely used and studied for mosquito control, functioning by preventing larvae from successfully developing into adults. nih.govcdc.govresearchgate.net Despite the known utility of this class of compounds against Diptera, research specifically quantifying the larvicidal or adulticidal activity of this compound could not be located.

Comparative Efficacy Assessments with Other Juvenile Hormone Analogs (e.g., Hydroprene (B1673459), Kinoprene (B1673650), Methoprene)

Direct comparative studies evaluating the efficacy of this compound against other juvenile hormone analogs such as hydroprene, kinoprene, or methoprene are not documented in the available scientific literature. While these other JHAs have been extensively studied and compared against various insect pests, this compound is largely absent from such assessments. researchgate.netnih.gov Methoprene and hydroprene, for example, are known to have different spectrums of activity; methoprene has a broad range of targets including many dipterans and stored product pests, whereas hydroprene's activity spectrum is more limited. researchgate.net Without direct comparative bioassays, the relative potency and efficacy of this compound remain unknown.

Factors Influencing this compound Efficacy in Bioassays

Specific research identifying factors that influence the efficacy of this compound in bioassays is not available. However, general principles applicable to all juvenile hormone analogs (JHAs) can be inferred. The effectiveness of JHAs is highly dependent on the timing of application, as they are most potent when applied during specific developmental windows, typically during the final larval instar, to disrupt metamorphosis. nih.gov

Other factors that influence JHA bioassays include:

Insect Species and Stage: Efficacy varies significantly between different insect species and their developmental stages. nih.gov

Environmental Conditions: Temperature and light can affect the stability and degradation of the compound. researchgate.net

Formulation and Delivery: The method of application and the formulation of the JHA can impact its penetration and persistence. researchgate.net

Metabolism: The ability of the target insect to metabolize the compound can influence its effectiveness. nih.gov

Without specific studies on this compound, these factors remain general considerations for the JHA class of insecticides rather than confirmed influences on this compound itself.

Impact of Insect Developmental Stage

The efficacy of insect growth regulators is often highly dependent on the life stage of the insect at the time of exposure. These compounds are most effective when applied during periods of active growth and development, such as the larval stages.

For illustrative purposes, research on other juvenile hormone analogs demonstrates that larval stages are typically the most susceptible. For example, studies on compounds like methoprene and pyriproxyfen (B1678527) show significant mortality or developmental disruption when applied to larvae, while the effects on eggs and adults can be less pronounced. nih.govnih.gov It is plausible that this compound would exhibit a similar pattern of stage-specific efficacy.

Table 1: Hypothetical Impact of this compound on Different Insect Developmental Stages (Based on General IGR Principles)

Developmental StageExpected Impact
EggPotentially low to moderate ovicidal activity; may interfere with hatching.
LarvaHigh mortality, disruption of molting, failure to pupate successfully.
PupaReduced emergence of adults, developmental abnormalities in emerged adults.
AdultSterilization effects, reduced fecundity and fertility.

Note: This table is a hypothetical representation based on the known effects of insect growth regulators and is not based on specific published data for this compound.

Influence of Application Method (e.g., Direct Contact)

The method of application plays a crucial role in the bioavailability and, therefore, the efficacy of an insecticide. Direct contact is a primary route of exposure for many insect control agents.

Specific research detailing the efficacy of this compound through direct contact application is scarce. However, general principles of insecticide application suggest that direct topical contact would be an effective delivery method, particularly for larval and adult stages. The lipophilic nature of many insect growth regulators allows for absorption through the insect's cuticle.

Comparative studies involving this compound, kinoprene, and hydroprene indicated that for the control of long-tailed mealybug and solanum mealybug, multiple applications of this compound and hydroprene were necessary, whereas kinoprene was more effective. All three compounds were able to control coffee brown scale. wikipedia.org This suggests that the efficacy of this compound via contact may be species-dependent and might require repeated applications to achieve desired control levels.

Table 2: Hypothetical Efficacy of this compound via Direct Contact (Based on Comparative Data)

Target PestReported Efficacy with this compound (Direct Application)Notes
Long-tailed MealybugRequired multiple applications for control.Less effective than kinoprene under similar application conditions. wikipedia.org
Solanum MealybugRequired multiple applications for control.Less effective than kinoprene under similar application conditions. wikipedia.org
Coffee Brown ScaleEffective in controlling the pest.Comparable efficacy to kinoprene and hydroprene. wikipedia.org

Note: This table is based on qualitative comparative statements found in the available literature and does not represent quantitative research findings.

Insect Resistance Dynamics to Triprene

Documentation of Acquired Resistance in Laboratory Insect Colonies

Presently, there is a notable absence of specific, documented cases of acquired resistance to Triprene in laboratory-reared insect colonies within publicly accessible scientific literature. However, the development of resistance to other juvenile hormone analogs is well-documented and serves as a vital predictive model.

Insects possess the genetic plasticity to develop resistance to virtually any insecticide, including IGRs. gpnmag.com This evolution of resistance is a classic example of natural selection, where individuals with a genetic predisposition that confers tolerance to a chemical survive and reproduce, passing on these traits to subsequent generations. gpnmag.com

Laboratory studies have repeatedly demonstrated the capacity of various insect species to develop resistance to JHAs. For instance, populations of the sweetpotato whitefly, Bemisia tabaci, have exhibited resistance to pyriproxyfen (B1678527). gpnmag.com Similarly, resistance to methoprene (B1676399) has been documented in the southern house mosquito, Culex quinquefasciatus, after laboratory selections. nih.gov Research on the red flour beetle, Tribolium castaneum, another significant stored-product pest, has also shown its rapid ability to develop resistance to multiple classes of insecticides, including IGRs.

The primary mechanisms underlying resistance to insecticides fall into four main categories: target-site resistance, metabolic resistance, penetration resistance, and behavioral resistance. ahdb.org.uk In the context of JHAs, metabolic resistance is a common pathway, where insects evolve enhanced enzymatic activity to detoxify the insecticide before it can exert its effect. gpnmag.com This is often mediated by enzymes such as esterases, glutathione-S-transferases, and mixed-function oxidases. gpnmag.com

Given that this compound is a juvenile hormone analog, it is theoretically plausible that insect populations could develop resistance through similar metabolic pathways. The selection pressure from repeated applications of this compound could favor individuals with more efficient detoxification systems, leading to a gradual decrease in the compound's efficacy over time.

While specific data for this compound is not available, the table below illustrates documented resistance to other juvenile hormone analogs in laboratory settings, highlighting the potential for similar outcomes with this compound.

Insect SpeciesJuvenile Hormone AnalogDocumented Resistance Level
Culex quinquefasciatusS-methoprene57.4- to 168.3-fold after 30 generations of selection nih.gov
Bemisia tabaci (Q-biotype)PyriproxyfenDocumented resistance observed in laboratory studies gpnmag.com
Musca domesticaPyriproxyfen5.50- to 29.75-fold resistance in various populations

This table is illustrative of resistance to other juvenile hormone analogs and is intended to suggest the potential for resistance development to this compound under selection pressure.

Analysis of Cross-Resistance Patterns to Other Insect Growth Regulators

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often within the same chemical class and sometimes across different classes with similar modes of action. This phenomenon is a significant challenge in resistance management.

Although no studies have specifically investigated cross-resistance patterns involving this compound, research on other JHAs provides valuable insights. A notable study on a methoprene-resistant strain of Culex quinquefasciatus revealed cross-resistance to other pesticides. nih.gov This demonstrates that the mechanism conferring resistance to one JHA can be effective against another.

The potential for cross-resistance between this compound and other JHAs such as methoprene, hydroprene (B1673459), and kinoprene (B1673650) is theoretically high due to their similar chemical structures and mode of action as mimics of juvenile hormone. If an insect population develops resistance to one of these compounds through enhanced metabolic degradation, it is likely that the same enzymatic pathways could also degrade this compound, rendering it less effective.

The table below presents a hypothetical cross-resistance scenario based on findings from other juvenile hormone analogs.

Primary Resistant CompoundInsect SpeciesPotential Cross-Resistance ToTheoretical Basis
MethopreneCulex quinquefasciatusPyriproxyfen, this compound, KinopreneShared mode of action and potential for common metabolic degradation pathways.
PyriproxyfenBemisia tabaciMethoprene, this compound, KinopreneStructural similarities and reliance on similar target receptors and metabolic enzymes.
This compoundVariousMethoprene, Pyriproxyfen, KinopreneIf resistance were to develop, it would likely be due to mechanisms common to other JHAs.

This table is theoretical and illustrates the potential for cross-resistance based on documented cases with other juvenile hormone analogs, in the absence of specific data for this compound.

Theoretical Considerations for Resistance Management Strategies

Effective resistance management is crucial for prolonging the utility of any insecticide, including this compound. The primary goal of such strategies is to minimize the selection pressure for resistance. gpnmag.com Based on the principles of managing resistance to IGRs, several theoretical strategies can be proposed for this compound.

Rotation of Insecticides: The cornerstone of resistance management is the rotation of insecticides with different modes of action. gpnmag.com Continuous use of this compound or other JHAs would select for resistance to this class of compounds. Therefore, a management program should involve alternating this compound with insecticides from different chemical classes, such as neurotoxins or chitin (B13524) synthesis inhibitors. This approach prevents any single pest generation from being exposed to the same mode of action, thereby reducing the selection pressure.

Use of Synergists: In cases where resistance is metabolic, the use of synergists can be an effective tactic. Synergists are compounds that inhibit the enzymes responsible for detoxifying the insecticide. While specific synergists for Trirene have not been detailed, this approach is a viable theoretical strategy should metabolic resistance emerge.

Monitoring: Regular monitoring of pest populations for signs of reduced susceptibility to this compound is essential. Early detection of resistance allows for timely adjustments to management strategies, such as switching to alternative chemistries before a control failure occurs.

Environmental Behavior and Degradation of Triprene

Pathways of Environmental Degradation in Relevant Matrices

Triprene, as a juvenile hormone mimic, is subject to degradation processes in the environment. While specific detailed studies on this compound's degradation pathways are limited in the search results, information on similar IGRs like methoprene (B1676399) and hydroprene (B1673459) can provide insights into potential degradation routes.

Hydrolysis is a common degradation pathway for compounds containing ester linkages, which are present in the chemical structure of this compound (S-ethyl (E,E)-(RS)-11-methoxy-3,7,11-trimethyldodecadienethioate). Studies on hydroprene, another juvenile hormone analog, indicate that hydrolysis is a primary route of degradation. thephilippineentomologist.org Similarly, methoprene, which is structurally related to this compound, undergoes hydrolysis. researchgate.net The rate of hydrolysis can be influenced by pH. fera.co.uk

Photolysis, the degradation of a compound by light, is another significant pathway for some IGRs. Methoprene, for instance, is known to undergo rapid aqueous photolysis when exposed to sunlight, with a reported half-life of less than 1 day in aqueous solutions. researchgate.net The predominant photolytic pathway for methoprene involves oxidative scission at a double bond. researchgate.net Given the presence of double bonds in the structure of this compound, photolysis is a likely degradation pathway in sunlit environments.

Volatilization, the process by which a substance moves from a solid or liquid phase into the gas phase, is generally not a significant dissipation route for compounds with low vapor pressure. epa.gov While this compound's vapor pressure is not explicitly stated in the search results, the physical description of similar IGRs like methoprene and hydroprene as liquids with relatively low volatility suggests that volatilization may not be a primary degradation pathway for this compound. wikipedia.orgherts.ac.uk

Data on the degradation rates of this compound in specific environmental compartments like soil and water are not extensively detailed in the provided search snippets. However, the information available for related juvenile hormone mimics suggests that hydrolysis and photolysis are likely significant abiotic degradation processes, while biodegradation would also contribute to its environmental fate.

Assessment of Residual Effectiveness in Treated Environments (non-toxicity focused)

Assessing the residual effectiveness of a compound like this compound in treated environments focuses on how long the compound remains active and capable of exerting its intended effect, independent of its toxicological profile. For an IGR like this compound, residual effectiveness relates to its ability to disrupt insect development over time on treated surfaces or within a treated matrix.

While direct studies on the residual effectiveness of this compound are not detailed in the search results, research on the residual efficacy of other IGRs, such as methoprene and hydroprene, provides relevant context. Studies on methoprene have shown that its residual efficacy can vary depending on the treated surface and environmental conditions. For example, methoprene demonstrated longer residual effectiveness on varnished wood compared to concrete in controlling Tribolium castaneum larvae. nih.gov The presence of organic matter, such as flour, was also found to reduce the residual efficacy of methoprene on concrete. nih.gov

The persistence of an IGR in a treated environment is influenced by the degradation pathways discussed in Section 5.1. Factors like temperature, moisture, pH, and exposure to sunlight can impact the rate at which the compound breaks down, thereby affecting its residual effectiveness. epa.govnih.gov

Studies evaluating residual effectiveness often involve exposing target organisms to treated surfaces or substrates at various time points after application and assessing the biological outcome, such as inhibition of emergence or development. nih.govnih.govcabidigitallibrary.org The duration of residual activity is a critical factor in determining the practical utility and environmental persistence of an IGR.

Studies on Persistence in Agricultural and Post-Harvest Settings

The persistence of this compound in agricultural and post-harvest settings is a key aspect of its environmental profile. Persistence refers to the length of time a compound remains in a specific environmental compartment.

Information directly quantifying the persistence of this compound in agricultural soils or post-harvest commodities is not extensively available in the provided search results. However, the behavior of other pesticides and IGRs in these settings offers some parallels.

In agricultural settings, the persistence of pesticides in soil is influenced by factors such as soil type, organic matter content, microbial activity, temperature, and moisture. google.comgoogle.comnih.govclimatechampions.net Pesticides can undergo degradation, leaching, runoff, and volatilization from agricultural fields. criver.comepa.govsgs.comresearchgate.net A pesticide with a half-life (DT₅₀) of less than 20 days in soil is generally considered readily degradable. google.com Some pesticides exhibit biphasic degradation patterns in field studies, with an initial rapid phase followed by a slower phase. epa.gov

In post-harvest settings, such as stored commodities, the persistence of an IGR can be affected by factors like temperature, humidity, the type of commodity, and the presence of microorganisms. Studies on the residual efficacy of methoprene in stored product environments highlight the influence of the treated surface and the presence of food sources on its persistence and effectiveness. nih.gov

While direct data on this compound's persistence in these specific settings are limited in the search results, its classification as a juvenile hormone mimic and the available information on the degradation of similar compounds suggest that its persistence would be influenced by the prevailing environmental conditions and the nature of the matrix (soil, treated surface, stored commodity). The lack of current registration for this compound may contribute to the limited availability of recent environmental fate studies in publicly accessible databases. wikipedia.org

Summary of Environmental Behavior Data (Based on available information and related compounds):

Environmental MatrixDegradation PathwaysPersistence FactorsAvailable this compound Data
SoilBiodegradation, Hydrolysis (likely), Photolysis (likely)Soil type, Organic matter, Microbial activity, Temperature, MoistureLimited specific data
WaterHydrolysis (likely), Photolysis, Biodegradation (likely)pH, Temperature, Sunlight exposure, Microbial activity, Presence of sedimentLimited specific data
Treated SurfacesPhotolysis, Abrasion, Chemical degradationSurface type (porous vs. non-porous), Temperature, Light exposure, Cleaning frequencyLimited specific data
Stored CommoditiesDegradation, AdsorptionCommodity type, Temperature, Humidity, Microbial activityLimited specific data

Note: Data for this compound specifically is limited; information on likely pathways and factors is inferred from studies on similar IGRs like methoprene and hydroprene.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Triprene, and how do variations in reaction conditions affect yield and purity?

  • Methodological Answer: Synthesis protocols should follow stoichiometric optimization (e.g., varying temperature, solvent polarity, or catalyst ratios) and validate purity via HPLC or NMR. Yield discrepancies can be analyzed using factorial design experiments to isolate critical variables . Comparative studies should reference established organic synthesis frameworks (e.g., green chemistry principles) to assess environmental impact .

Q. How can researchers establish baseline biological activity profiles for this compound in vitro?

  • Methodological Answer: Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with controlled variables (e.g., concentration gradients, exposure time). Include positive/negative controls and validate reproducibility across ≥3 independent trials. Data should be normalized to account for batch-to-batch variability in cell lines .

Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer: Combine spectroscopic methods (FTIR for functional groups, X-ray crystallography for molecular geometry) with thermodynamic analyses (DSC for melting points). Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological efficacy across preclinical studies?

  • Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., dosage regimes, model organisms). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments, ensuring alignment with translational research goals . Use Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. What methodologies are recommended for assessing this compound’s long-term stability under varying storage conditions?

  • Methodological Answer: Design accelerated stability studies (ICH guidelines) with controlled humidity, temperature, and light exposure. Monitor degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life. Compare results with excipient compatibility studies to optimize formulation .

Q. How can researchers systematically compare this compound’s mechanism of action with structurally analogous compounds?

  • Methodological Answer: Use molecular docking simulations to predict binding affinities, followed by in vitro validation (e.g., SPR for kinetic parameters). Apply network pharmacology to map interaction pathways and identify off-target effects. Prioritize compounds with divergent ADMET profiles to highlight this compound’s unique advantages .

Q. What experimental frameworks are suitable for evaluating this compound’s synergistic effects in combination therapies?

  • Methodological Answer: Implement checkerboard assays or Chou-Talalay synergy models to calculate combination indices (CI). Validate findings in 3D cell cultures or organoids to mimic in vivo conditions. Use RNA-seq to elucidate transcriptomic changes underlying synergy .

Q. How should environmental impact assessments of this compound synthesis byproducts be integrated into research workflows?

  • Methodological Answer: Apply life-cycle analysis (LCA) to quantify waste generation and energy consumption. Use zebrafish embryo toxicity assays (FET) for ecotoxicological screening. Cross-reference with REACH compliance databases to identify hazardous intermediates .

Methodological Considerations

  • Data Validation : Triangulate findings across multiple analytical platforms (e.g., in vitro, in silico, in vivo) to minimize technique-specific biases .
  • Ethical Compliance : Adhere to IRB protocols for studies involving human-derived samples, emphasizing informed consent and data anonymization .
  • Reproducibility : Share raw datasets and code repositories (e.g., GitHub) to facilitate independent verification .

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